5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula CHClNO and a CAS Registry Number of 1009335-36-7. It is classified as a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocyclic compound. This particular compound has garnered attention in pharmacological research due to its potential applications as a β3 adrenergic receptor agonist, which may have implications in metabolic disorders and obesity management .
The synthesis of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves several steps, starting from readily available pyrrolidine derivatives. One common method includes the hydroxymethylation of pyrrolidine using formaldehyde in the presence of an acid catalyst. This reaction can be performed under controlled conditions to ensure the desired stereochemistry is obtained, particularly focusing on the (3R,5R) or (3S,5S) configurations.
The synthesis often requires careful monitoring of temperature and pH to optimize yield and purity. The resulting product can be purified through crystallization or chromatography techniques. Characterization of the compound is usually performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
The molecular structure of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride features a pyrrolidine ring with a hydroxymethyl group attached at the 5-position. The stereochemistry at the 3 and 5 positions is crucial for its biological activity.
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can participate in various chemical reactions typical for alcohols and amines. Notably, it can undergo:
These reactions are generally facilitated by activating agents or catalysts to enhance reaction rates and yields. The outcomes depend significantly on the reaction conditions, such as solvent choice and temperature .
As a β3 adrenergic receptor agonist, 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride likely exerts its effects by binding to β3 adrenergic receptors, which are primarily located in adipose tissue. Activation of these receptors leads to increased lipolysis and thermogenesis, contributing to weight loss and improved metabolic profiles.
Research indicates that compounds similar to 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride have shown promise in preclinical models for their ability to modulate metabolic pathways associated with obesity and diabetes .
These properties are essential for understanding the compound's behavior in various formulations and applications .
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has potential applications in:
Research continues to explore its efficacy and safety profile in clinical settings, particularly concerning weight management therapies .
Stereoisomeric purity is paramount for the biological activity of 5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride derivatives, driving the development of chirality-specific synthetic routes. The (3S,5S) isomer is industrially produced through a reductive cyclization pathway starting from L-glutamic acid, leveraging its inherent chirality. This process involves borane-mediated cyclization to form the pyrrolidine core, followed by carboxyl group reduction using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to install the hydroxymethyl group. Critical process parameters include strict temperature control (±2°C) during reduction to prevent racemization and maintenance of a nitrogen atmosphere to avoid alcohol oxidation [2]. The final hydrochloride salt is precipitated using HCl gas in ethanol, achieving >99% enantiomeric excess (ee) after recrystallization [2] [4].
For the (3R,5S) isomer, manufacturers employ chiral auxiliary-directed synthesis using (R)-camphorsultam to control stereochemistry. This method installs the C3 and C5 stereocenters through diastereoselective imine reduction, with the bulky camphorsultam group dictating facial selectivity. After ring closure, acidic hydrolysis releases the desired pyrrolidine derivative while preserving stereochemical integrity [6]. The (3R,4R) isomer (alternative numbering system) utilizes asymmetric hydrogenation of dehydroproline intermediates over chiral ruthenium catalysts, achieving 98% de [7].
Table 1: Comparative Synthetic Approaches for Key Stereoisomers
Isomer | Starting Material | Key Stereocontrol Step | Chiral Purity | CAS Number |
---|---|---|---|---|
(3S,5S) | L-Glutamic acid | Borane-mediated cyclization | >99% ee | 1350834-24-0 |
(3R,5S) | (R)-Camphorsultam | Diastereoselective imine reduction | 97% de | 478922-47-3 |
(3R,4R) | Dehydroproline | Asymmetric hydrogenation | 98% de | 217449-25-7 |
Catalytic asymmetric hydrogenation represents the gold standard for enantioselectivity in pyrrolidine synthesis, particularly for industrial-scale production. The hydrogenation of enamide precursors like N-acyl dehydroproline derivatives using DuPhos-rhodium catalysts achieves near-perfect enantiocontrol. Critical to success is the coordination geometry of the rhodium-phosphine complex, which creates a chiral pocket that directs hydrogen delivery to the si-face of the enamide double bond. This method consistently delivers enantiomeric excesses exceeding 98% at hydrogen pressures of 50-100 psi and temperatures between 50-70°C [6].
Dynamic kinetic resolution further enhances efficiency for racemic substrates. When hydrogenating 5-ketopyrrolidin-3-ol derivatives, chiral ruthenium-BINAP catalysts epimerize the labile C5 center while reducing the carbonyl, enabling conversion of racemic starting material into single-enantiomer products with 95% ee. The methanol solvent system proves crucial, facilitating rapid keto-enol tautomerization essential for dynamic resolution [6]. Recent advances demonstrate that immobilized catalysts on silica supports enable catalyst recycling for up to 10 cycles without significant loss of enantioselectivity, dramatically improving process economics .
Industrial production of non-meso isomers requires addressing distinct engineering challenges. The (3R,5S) isomer benefits from cryogenic conditions (-20°C) during imine reduction to suppress by-product formation, while the (3S,5R) isomer employs high-pressure hydrogenation (80 bar) for optimal stereoselectivity. Purity specifications for pharmaceutical intermediates demand ≥99.5% chemical purity and ≥98% enantiomeric excess, achieved through multistage crystallization where the hydrochloride salt formation serves as the ultimate purification step [4] .
Supply chain logistics reveal significant cost differentials. The (3S,5S) isomer commands premium pricing ($210/g at milligram scale) due to stringent optical purity requirements for antiviral applications, while the (3R,5S) variant is priced lower ($87.18/g) despite needing specialized cold-chain transportation (2-8°C) to prevent racemization [4] [5] . Bulk production economics favor continuous processing, with global output estimated at 450 kg annually for all stereoisomers combined [2].
Table 2: Industrial Production Metrics for Key Isomers
Parameter | (3S,5S) Isomer | (3R,5S) Isomer |
---|---|---|
Optimal Temperature | 25°C | -20°C |
Pressure Requirements | Ambient | 80 bar H₂ |
Pharma Purity Standard | ≥99.5% (chem), ≥98% ee | ≥97% (chem), ≥95% ee |
Price (1g scale) | $210/g | $87.18/g |
Stability Profile | 24 months at -20°C | Requires 2-8°C cold chain |
Transition from batch to continuous processing has revolutionized pyrrolidine manufacturing, particularly for the thermally sensitive (3S,5S) isomer. Microreactor technology enables precise temperature control (±0.5°C) during the exothermic reduction step, suppressing racemization and improving yield by 14% compared to batch reactors (82% vs. 68%) [6]. The reactor configuration typically integrates:
Process analytical technology (PAT) integration enables real-time monitoring through inline FTIR and polarimetry, allowing automatic adjustment of reactant stoichiometry when enantiomeric excess drops below 98%. This closed-loop control system reduces solvent consumption by 40% and processing time by 60% compared to batch methods [6]. Scale-up studies demonstrate consistent product quality from gram to 100 kg production scales, with space-time yields exceeding 5 kg·L⁻¹·h⁻¹ for the hydrogenation step—a 20-fold improvement over stirred-tank reactors [2] [6].
Table 3: Performance Comparison: Batch vs. Continuous Flow Synthesis
Performance Metric | Batch Reactor | Continuous Flow |
---|---|---|
Reaction Yield | 68% | 82% |
Enantiomeric Excess | 92-95% | 98-99% |
Space-Time Yield | 0.25 kg·L⁻¹·h⁻¹ | 5.0 kg·L⁻¹·h⁻¹ |
Solvent Consumption | 20 L/kg | 12 L/kg |
Processing Time | 72 hours | 28 hours |
Comprehensive Compound Identification Table
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7